molecular formula C5H8N2 B2488972 N-cyano-N-methylcyclopropanamine CAS No. 1461708-40-6

N-cyano-N-methylcyclopropanamine

Cat. No. B2488972
M. Wt: 96.133
InChI Key: CPDBNQRPHYEKKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropylamines, including compounds similar to N-cyano-N-methylcyclopropanamine, often involves intricate chemical processes. For instance, a study reported the synthesis of bicyclic cyclopropylamines through the Ti(II)-mediated intramolecular coupling of a terminal olefinic moiety with the N,N-dimethylcarboxamide moiety of amino acid derivatives, yielding products with novel and strained bicyclic structures (Cao, Xiao, & Joullié, 1999). Additionally, the synthesis of benzoxazine compounds containing a cyano group through the novel intramolecular oxycyanation of methylenecyclopropanes highlights the versatility and chemical reactivity of cyclopropane derivatives (Yu Yuan et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds like N-cyano-N-methylcyclopropanamine is characterized by the cyclopropane ring, which imparts significant strain and unique properties to these molecules. The structural analysis and characterization of such compounds are crucial for understanding their chemical behavior and potential applications. Research has elucidated the structures of related cyclopropylamines, demonstrating the diversity of molecular frameworks achievable through synthetic chemistry.

Chemical Reactions and Properties

Cyclopropylamines undergo a variety of chemical reactions, leveraging the reactivity of the cyclopropane ring. For example, the oxidation of N-benzyl-N-cyclopropylamine by cytochrome P450 generates cyclopropanone hydrate and 3-hydroxypropionaldehyde, showcasing the cyclopropane ring's susceptibility to enzymatic transformations and the complex reaction pathways involved (M. Cerny & R. Hanzlik, 2006).

Physical Properties Analysis

The physical properties of N-cyano-N-methylcyclopropanamine and similar compounds are influenced by the cyclopropane core. These properties include boiling points, melting points, solubility, and stability, which are essential for the practical application and handling of these chemicals. The synthesis and characterization studies provide insights into the physical attributes that define the usability of these compounds in various scientific and industrial contexts.

Chemical Properties Analysis

The chemical properties of cyclopropylamines are marked by their reactivity, which is a function of the cyclopropane ring's strain. This reactivity enables a range of transformations and reactions, making these compounds versatile intermediates in organic synthesis. Studies have explored the stereoselective synthesis of cyclopropylamines, highlighting the importance of controlling stereochemistry for the production of biologically active compounds (R. Sakae et al., 2014).

Scientific Research Applications

Analytical Characterization

N-cyano-N-methylcyclopropanamine and related compounds have been characterized using various analytical techniques. For example, De Paoli et al. (2013) used techniques such as gas chromatography, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography (HPLC) for the qualitative and quantitative analysis of similar psychoactive arylcyclohexylamines in biological matrices (De Paoli et al., 2013).

Synthesis and Chemical Applications

  • Novel synthesis methods have been developed for compounds containing N-cyano-N-methylcyclopropanamine or similar structures. Yuan et al. (2016) reported a novel intramolecular oxycyanation of methylenecyclopropanes, which is crucial for creating certain benzoxazine compounds (Yuan et al., 2016).
  • Anbarasan, Neumann, and Beller (2011) explored the electrophilic cyanation of aryl and heteroaryl bromides using N-cyano-N-phenyl-p-methylbenzenesulfonamide, highlighting its utility in synthesizing benzonitriles (Anbarasan et al., 2011).

Biological and Environmental Studies

  • In biology, Cerny and Hanzlik (2006) studied the oxidation of N-benzyl-N-cyclopropylamine by cytochrome P450, providing insights into the metabolic fate and reaction mechanisms of related cyclopropylamines (Cerny & Hanzlik, 2006).
  • Yoo, Muir, and Baker (1981) investigated the persistence and movement of cyanazine and procyazine (which includes the cyano and cyclopropyl groups) in soil, contributing to our understanding of the environmental impact of such compounds (Yoo et al., 1981).

Advanced Materials and Technologies

  • The synthesis of new materials, like those studied by Kang, Jeon, Lee, and Kim (2014) in the crystal structure analysis of fenpropathrin, can provide valuable insights into the structural characteristics and potential applications of these compounds (Kang et al., 2014).

Safety And Hazards

N-cyano-N-methylcyclopropanamine is classified as a dangerous substance. It has been assigned the hazard statements H227, H301, and H314, indicating that it is combustible, toxic if swallowed, and causes severe skin burns and eye damage .

properties

IUPAC Name

cyclopropyl(methyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-7(4-6)5-2-3-5/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDBNQRPHYEKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C#N)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyano-N-methylcyclopropanamine

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